molecular formula C19H16N4O2 B2413711 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034383-68-9

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2413711
CAS No.: 2034383-68-9
M. Wt: 332.363
InChI Key: JVJCSHHXWOIELX-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyridine ring through a pyrazole moiety

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common method includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated benzofuran.

    Introduction of the Pyrazole Moiety: This is typically done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyridine-benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can modify the functional groups on the benzofuran or pyridine rings.

    Reduction: This can be used to reduce any nitro groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyridine rings .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core with a pyridine and pyrazole moiety. This unique structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCSHHXWOIELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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